molecular formula C7H4BrNOS B15207394 4-Bromobenzo[d]oxazole-2-thiol

4-Bromobenzo[d]oxazole-2-thiol

Cat. No.: B15207394
M. Wt: 230.08 g/mol
InChI Key: IIAVFYFTLOQXJP-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 4th position and a thiol group at the 2nd position of the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzo[d]oxazole-2-thiol can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting product is then brominated to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromobenzo[d]oxazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzo[d]oxazole-2-thiol is unique due to the presence of both the bromine atom and the thiol group, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

4-bromo-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H4BrNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11)

InChI Key

IIAVFYFTLOQXJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)O2

Origin of Product

United States

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